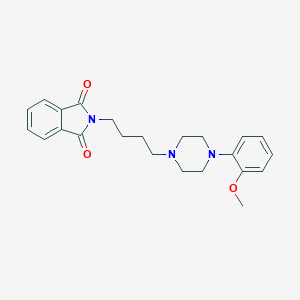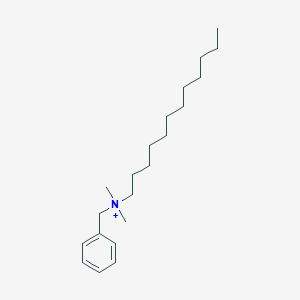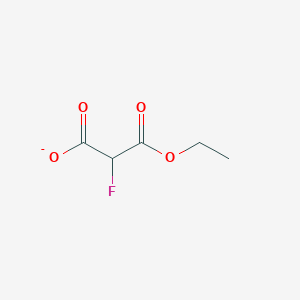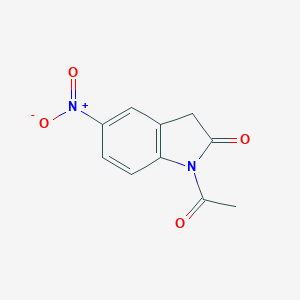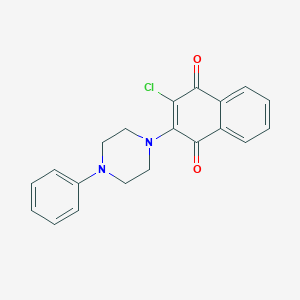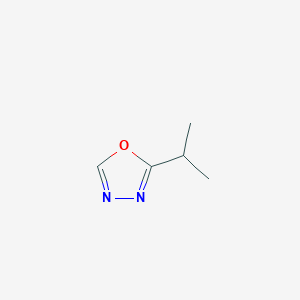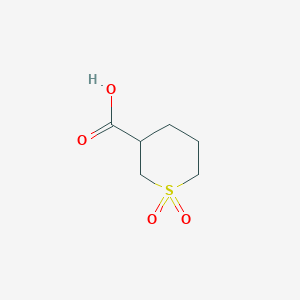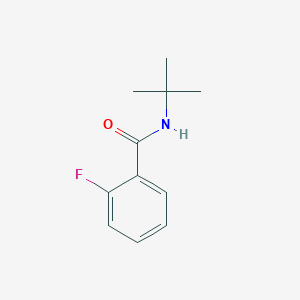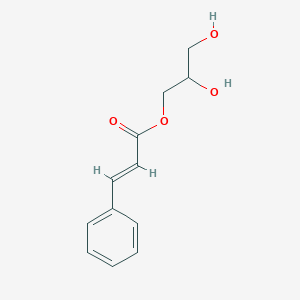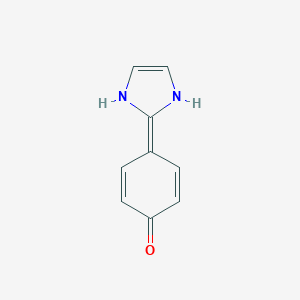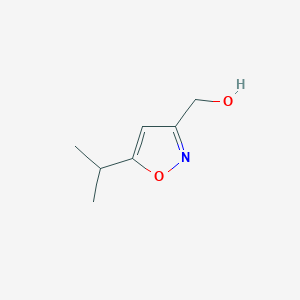
(5-Isopropylisoxazol-3-yl)methanol
Descripción general
Descripción
“(5-Isopropylisoxazol-3-yl)methanol” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Isoxazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Isopropylisoxazol-3-yl)methanol” include a molecular formula of C7H11NO2 and a molecular weight of 141.17 .Aplicaciones Científicas De Investigación
Chiral Separation and Antitubercular Activity
- Chiral High-Performance Liquid Chromatography (HPLC) Method Development : A study developed a sensitive and specific chiral chromatographic method for analyzing the stereoisomers of a novel triazole-based antitubercular compound, showcasing the importance of chiral separation in pharmaceutical research (Shekar et al., 2014).
Molecular Interaction Studies
- Methanol and Cyclodextrin Interactions : Research on the influence of methanol concentration on the equilibrium constant with cyclodextrins for a newly synthesized amino acid derivative highlights the role of solvent interactions in modifying molecular binding and stability (Mrozek et al., 2002).
Catalysis and Chemical Synthesis
- Catalyzed Condensations of Glycerol : A study investigated the acid-catalyzed condensation of glycerol with various aldehydes, demonstrating the application of solid acids in catalyzing reactions to produce potential novel platform chemicals (Deutsch et al., 2007).
Biomimetic Chelating Ligand Synthesis
- Synthesis of Biomimetic Chelating Ligands : Research on the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process highlights its potential use as a precursor for synthesizing biomimetic chelating ligands (Gaynor et al., 2023).
Antimicrobial and Analgesic Activities
- Synthesis and Biological Activity Studies : Novel derivatives of 1,3-benzoxazole were synthesized and tested for their antimicrobial and analgesic activities, demonstrating the utility of chemical synthesis in discovering new therapeutic agents (Jayanna et al., 2013).
Corrosion Inhibition
- Isoxazole Derivatives as Corrosion Inhibitors : A study on the efficiency of isoxazole derivatives in inhibiting corrosion of mild steel in HCl solution provides insights into their potential industrial applications (Sadeghzadeh et al., 2021).
Safety And Hazards
When handling “(5-Isopropylisoxazol-3-yl)methanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOVKGUDYTDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649331 | |
| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Isopropylisoxazol-3-yl)methanol | |
CAS RN |
123770-63-8 | |
| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
